molecular formula C25H19N3O4S2 B12161590 2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B12161590
M. Wt: 489.6 g/mol
InChI Key: QCXXLVFUSQPIDQ-UHFFFAOYSA-N
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Description

2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining furan, thieno[2,3-d]pyrimidine, and acetamide moieties, making it of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Sulfanyl Group: This step involves the nucleophilic substitution reaction where a thiol group is introduced.

    Acetamide Formation: The final step involves the reaction of the intermediate with 2-methoxyaniline to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential in antimicrobial and anticancer research. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for treating diseases like cancer and bacterial infections.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting or modulating their activity. The furan and thieno[2,3-d]pyrimidine moieties are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
  • 2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Uniqueness

The presence of the 2-methoxyphenyl group in 2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide provides unique electronic and steric properties, enhancing its biological activity and specificity compared to similar compounds.

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields

Properties

Molecular Formula

C25H19N3O4S2

Molecular Weight

489.6 g/mol

IUPAC Name

2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C25H19N3O4S2/c1-31-20-11-6-5-10-18(20)26-21(29)15-34-25-27-23-22(17(14-33-23)19-12-7-13-32-19)24(30)28(25)16-8-3-2-4-9-16/h2-14H,15H2,1H3,(H,26,29)

InChI Key

QCXXLVFUSQPIDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2C5=CC=CC=C5

Origin of Product

United States

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